4-羟基苄基甲硫基磺酸盐

描述

4-Hydroxybenzyl Methanethiosulfonate is a chemical compound known for its specific and rapid reaction with thiols to form mixed disulfides. This compound is utilized in various scientific research applications, particularly in probing the structures of receptor channels such as the acetylcholine receptor channel and the GABA receptor channel .

科学研究应用

4-Hydroxybenzyl Methanethiosulfonate is widely used in scientific research due to its ability to modify thiol groups in proteins. This property makes it valuable in the study of protein structures and functions, particularly in the context of receptor channels . Additionally, it has applications in neuroprotection research, where it is used to study the effects of various compounds on neuronal cells .

作用机制

Target of Action

4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS) is a natural H2S-donor . It primarily targets human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells . The compound interacts with these cells, affecting their proliferation and survival .

Mode of Action

The compound’s interaction with its targets results in several changes. The inhibition of both SH-SY5Y and U87MG cell proliferation is associated with an increase in the thiosulfate level and the number of cells with the inactive form of Bcl-2 protein . Additionally, there is a decrease in mitochondrial membrane potential . Interestingly, 4-HB-MTS results in the downregulation of p53 protein and upregulation of p21 protein levels in SH-SY5Y cells .

Biochemical Pathways

4-HB-MTS affects several biochemical pathways. In the presence of elevated levels of H2S and thiosulfate, the sulfhydryl groups of p53 protein as well as Bcl-2 protein could be modified via 4-HB-MTS-induced S-sulfuration or by oxidative stress . Moreover, 4-HB-MTS treatment causes downregulation of the level of mitochondrial rhodanese and 3-mercaptopyruvate sulfurtransferase, and consequently increases the level of reactive oxygen species in SH-SY5Y cells .

Result of Action

The molecular and cellular effects of 4-HB-MTS’s action are significant. The compound’s interaction with its targets leads to the inhibition of cell proliferation, an increase in thiosulfate levels, and changes in protein levels . These changes can have profound effects on cell survival and function.

生化分析

Biochemical Properties

4-Hydroxybenzyl Methanethiosulfonate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to modify channels at several different sites in a region just distal to the cytoplasmic end of the second transmembrane helix . The interactions of 4-Hydroxybenzyl Methanethiosulfonate with these biomolecules are critical for their gating .

Cellular Effects

4-Hydroxybenzyl Methanethiosulfonate has significant effects on various types of cells and cellular processes. It has been shown to suppress Zn2±induced cell death and ROS generation in neurons and astrocytes . It also influences cell function by suppressing PARP-1 induction and NAD depletion under acute Zn2+ treatment .

Molecular Mechanism

The molecular mechanism of 4-Hydroxybenzyl Methanethiosulfonate involves its interactions with biomolecules and its effects on gene expression. It has been shown to suppress the up-regulations of the p67 subunit of NADPH oxidase . This suggests that 4-Hydroxybenzyl Methanethiosulfonate exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, 4-Hydroxybenzyl Methanethiosulfonate has been observed to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been shown to have robust neuroprotective effects in the postischemic brain .

Dosage Effects in Animal Models

The effects of 4-Hydroxybenzyl Methanethiosulfonate vary with different dosages in animal models. For instance, intraperitoneal administration of 4-Hydroxybenzyl Methanethiosulfonate (20 mg/kg) in Sprague–Dawley rats 1 h after MCAO reduced infarct volumes to 27.1 ± 9.2% of that of MCAO controls and significantly ameliorated motor impairments and neurological deficits .

Metabolic Pathways

4-Hydroxybenzyl Methanethiosulfonate is involved in several metabolic pathways. It has been shown to suppress NAD depletion and markedly suppress ROS induction in Zn2±treated neurons and astrocytes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzyl Methanethiosulfonate typically involves the reaction of 4-hydroxybenzyl alcohol with methanethiosulfonate reagents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for 4-Hydroxybenzyl Methanethiosulfonate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

化学反应分析

Types of Reactions: 4-Hydroxybenzyl Methanethiosulfonate primarily undergoes substitution reactions, particularly with thiol groups. This reaction forms mixed disulfides, which are crucial in studying protein structures and functions .

Common Reagents and Conditions: The common reagents used in reactions with 4-Hydroxybenzyl Methanethiosulfonate include thiol-containing compounds. The reactions are typically carried out under mild conditions, often at room temperature, to ensure the stability of the products.

Major Products: The major products formed from these reactions are mixed disulfides, which are used in various biochemical assays and structural studies .

相似化合物的比较

- 4-Hydroxybenzyl Alcohol

- 4-Hydroxybenzoic Acid

- Benzyl Methanethiosulfonate

Comparison: Compared to similar compounds, 4-Hydroxybenzyl Methanethiosulfonate is unique in its ability to specifically and rapidly react with thiol groups to form mixed disulfides. This specificity makes it particularly useful in studying protein structures and functions, setting it apart from other related compounds .

属性

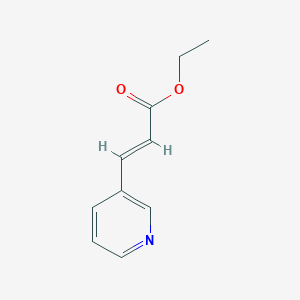

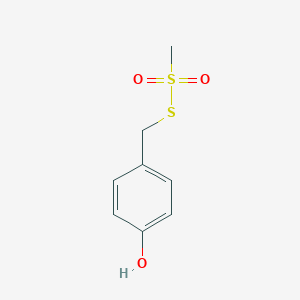

IUPAC Name |

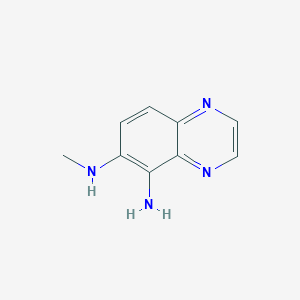

4-(methylsulfonylsulfanylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHDQZFGAJAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391865 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491868-12-3 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)